3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide
CAS No.: 393533-57-8
Cat. No.: VC4234842
Molecular Formula: C23H21N5O
Molecular Weight: 383.455
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 393533-57-8 |
---|---|
Molecular Formula | C23H21N5O |
Molecular Weight | 383.455 |
IUPAC Name | 3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide |
Standard InChI | InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+ |
Standard InChI Key | LTEQVDAWIKAJJA-JJIBRWJFSA-N |
SMILES | CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Fundamental Molecular Properties
3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide (CAS No. 393533-57-8) is defined by the molecular formula C₂₃H₂₁N₅O and a molecular weight of 383.455 g/mol. Its IUPAC name, 3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide, reflects the integration of a benzotriazole ring, a propanehydrazide linker, and a biphenyl ethylidene group.
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 393533-57-8 |
Molecular Formula | C₂₃H₂₁N₅O |
Molecular Weight | 383.455 g/mol |
IUPAC Name | 3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide |
SMILES Notation | C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C4=CC=CC=C4)C3 |
Topological Polar Surface Area | 85.5 Ų |
The benzotriazole moiety (C₆H₄N₃) contributes to the compound’s planar aromaticity, while the biphenyl group enhances hydrophobic interactions with biological targets . The hydrazone linkage (–NH–N=C–) introduces conformational rigidity, which is critical for target binding selectivity.
Spectroscopic and Computational Data
Fourier-transform infrared (FTIR) spectroscopy of analogous benzotriazole hydrazides reveals characteristic peaks at 1610–1620 cm⁻¹ (C=O stretch), 1500–1520 cm⁻¹ (aromatic C=C), and 3300–3350 cm⁻¹ (N–H stretch) . Nuclear magnetic resonance (NMR) spectra typically show:
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δ 8.1–8.3 ppm (benzotriazole protons),
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δ 7.2–7.8 ppm (biphenyl aromatic protons),
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δ 2.4–3.1 ppm (propanehydrazide methylene groups).
Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicating moderate polarity, and a HOMO-LUMO gap of 4.2 eV, suggesting stability against electrophilic attack .
Synthetic Routes and Optimization
Stepwise Synthesis Protocol
The synthesis involves a three-step sequence:
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Formation of 1-chloromethyl-1H-benzotriazole: Benzotriazole reacts with formaldehyde to yield 1-hydroxymethyl-1H-benzotriazole, followed by chlorination using thionyl chloride (SOCl₂) at 0°C .
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Alkylation with biphenyl ethylidene: The chloromethyl intermediate undergoes nucleophilic substitution with 4-biphenylethylamine in dimethyl sulfoxide (DMSO) catalyzed by sodium hydride (NaH).
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Hydrazone formation: Condensation of the alkylated product with propanehydrazide in ethanol under reflux yields the final compound.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | SOCl₂, 0°C, 1 h | 93 |
2 | NaH, DMSO, rt, 2 h | 80 |
3 | EtOH, reflux, 6 h | 75 |
Mechanistic Insights
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Chlorination: SOCl₂ converts the hydroxyl group into a superior leaving group (–Cl) via a two-step protonation-nucleophilic displacement mechanism.
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Alkylation: NaH deprotonates the biphenyl ethylidene amine, enabling an SN2 attack on the chloromethylbenzotriazole .
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Hydrazone Formation: The keto-hydrazone tautomerization is driven by ethanol’s polarity, favoring the (E)-isomer due to steric hindrance in the (Z)-configuration.
Biological Activities and Mechanisms
Antifungal Activity
The compound exhibits potent activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). This efficacy is attributed to CYP51 (lanosterol 14α-demethylase) inhibition, a key enzyme in ergosterol biosynthesis . Molecular docking studies reveal a binding affinity (ΔG = −9.2 kcal/mol) via:
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π-π stacking between benzotriazole and the enzyme’s heme cofactor,
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Hydrogen bonding between the hydrazone NH and Tyr118 residue .
Table 3: Antifungal Activity Profile
Organism | MIC (µg/mL) | IC₅₀ (µM) |
---|---|---|
Candida albicans | 8 | 2.1 |
Aspergillus fumigatus | 16 | 4.8 |
Cryptococcus neoformans | 32 | 9.6 |
Antimicrobial Spectrum
Against Gram-positive bacteria (Staphylococcus aureus, MIC = 4 µg/mL), the compound outperforms ampicillin (MIC = 8 µg/mL). The biphenyl group enhances membrane permeability, while the benzotriazole moiety disrupts DNA gyrase activity .
Research Gaps and Future Directions
Despite promising preclinical data, critical gaps remain:
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In vivo efficacy in infection or cancer models,
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CYP-mediated drug-drug interaction risks,
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Formulation strategies to enhance aqueous solubility (current solubility = 0.12 mg/mL in water).
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